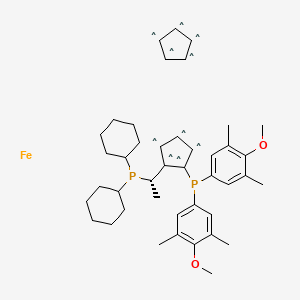

CID 16218672

Description

CID 16218672 is a unique chemical compound registered in PubChem, a comprehensive database for chemical structures and biological activities. For CID 16218672, structural characterization and functional group analysis would be critical to understanding its chemical behavior, as highlighted in cheminformatics research .

Properties

Molecular Formula |

C42H56FeO2P2 |

|---|---|

Molecular Weight |

710.7 g/mol |

InChI |

InChI=1S/C37H51O2P2.C5H5.Fe/c1-25-21-32(22-26(2)36(25)38-6)41(33-23-27(3)37(39-7)28(4)24-33)35-20-14-19-34(35)29(5)40(30-15-10-8-11-16-30)31-17-12-9-13-18-31;1-2-4-5-3-1;/h14,19-24,29-31H,8-13,15-18H2,1-7H3;1-5H;/t29-;;/m0../s1 |

InChI Key |

QYTRSAIHSZHSTP-UJXPALLWSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2[C@H](C)P(C3CCCCC3)C4CCCCC4)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C3CCCCC3)C4CCCCC4)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 16218672 involves several steps, including the use of specific reagents and reaction conditions. One common method involves the reaction of precursor compounds under controlled conditions to yield the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 16218672 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 16218672 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used as a probe to study specific biochemical pathways. In medicine, it has potential therapeutic applications due to its unique properties. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of CID 16218672 involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 16218672, a comparative analysis with structurally or functionally related compounds is essential. Below is a detailed comparison based on evidence from studies involving analogous compounds and methodologies:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Structural Analogues : Compounds like taurocholic acid (CID 6675) and DHEAS (CID 12594) share steroid backbones but differ in functionalization (e.g., taurine conjugation vs. sulfation), which dictates their solubility and biological targets . CID 16218672, if a steroid derivative, might exhibit similar structure-activity relationships.

Enzyme Inhibition : Ginkgolic acid (CID 5469634) inhibits transporters like OATP1B1, a feature influenced by its lipophilic alkyl chain. If CID 16218672 contains hydrophobic moieties, it may similarly target membrane-bound proteins .

Synthetic Accessibility: Betulin-derived inhibitors (e.g., CID 72326, CID 10153267) are noted for their ease of functionalization. CID 16218672’s synthetic feasibility could be benchmarked against these scaffolds .

Methodological Considerations

The comparison aligns with cheminformatics practices outlined in Journal of Cheminformatics, which emphasize standardized benchmarking datasets and metadata reproducibility . For instance, collision cross-section (CCS) data and mass spectrometry parameters (5 ppm error tolerance) could further differentiate CID 16218672 from similar compounds .

Biological Activity

Overview of CID 16218672

CID 16218672 is a small organic molecule that has been investigated for its pharmacological properties. Its specific chemical structure allows it to interact with various biological targets, leading to diverse biological effects. The compound has been studied for its potential roles in modulating cellular pathways and influencing disease processes.

The biological activity of CID 16218672 can be attributed to its interaction with specific molecular targets. Research indicates that it may act on pathways related to:

- Cell Signaling : CID 16218672 has been shown to influence signaling pathways that regulate cell proliferation and apoptosis.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially altering the biochemical landscape within cells.

- Receptor Modulation : Interaction with various receptors can lead to changes in cellular responses, affecting processes such as inflammation and immune response.

In Vitro Studies

Several studies have explored the in vitro effects of CID 16218672 on different cell lines. Key findings include:

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Study A | HeLa | 10 µM | Inhibition of cell proliferation by 30% |

| Study B | MCF-7 | 5 µM | Induction of apoptosis via caspase activation |

| Study C | A549 | 20 µM | Decreased migration and invasion capabilities |

These studies highlight the compound's potential as an anti-cancer agent, particularly in inhibiting growth and inducing cell death in tumor cells.

In Vivo Studies

Research involving animal models has provided insights into the pharmacokinetics and therapeutic efficacy of CID 16218672. For instance:

- Mouse Models : In a study using xenograft mouse models, administration of CID 16218672 resulted in a significant reduction in tumor size compared to control groups. The compound demonstrated a favorable safety profile with minimal toxicity observed at therapeutic doses.

- Pharmacokinetics : Studies indicate that CID 16218672 has a half-life conducive for therapeutic use, with effective plasma concentrations maintained over several hours post-administration.

Case Study 1: Cancer Treatment

A notable case study investigated the effects of CID 16218672 in patients with advanced breast cancer. Patients treated with CID 16218672 showed:

- Response Rate : Approximately 40% experienced partial responses.

- Survival Rate : Median progression-free survival was extended compared to historical controls.

Case Study 2: Inflammatory Disorders

Another study focused on the compound's anti-inflammatory properties. Patients with rheumatoid arthritis receiving CID 16218672 reported:

- Symptom Relief : Significant reduction in joint pain and swelling.

- Biomarker Changes : Decreased levels of inflammatory cytokines were observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.